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Compound of Interest

Compound Name:
Tetrahydrofuran, 2-(2-

chloroethoxy)

Cat. No.: B3044764 Get Quote

Application Notes and Protocols for
Tetrahydrofuran, 2-(2-chloroethoxy)-
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions

involving Tetrahydrofuran, 2-(2-chloroethoxy)-, a versatile bifunctional molecule. Its

structure, incorporating a reactive chloroethyl group and a tetrahydrofuran acetal, makes it a

valuable building block in organic synthesis, particularly for the introduction of a protected

hydroxyethyl moiety or as a specialized alkylating agent.

I. Chemical Properties and Data
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a colorless liquid. Below is a summary of its key

physical and spectroscopic properties.

Table 1: Physical and Chemical Properties
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Property Value Source

Molecular Formula C₆H₁₁ClO₂ -

Molecular Weight 150.60 g/mol -

Boiling Point (Predicted) 438.76 K Cheméo

Standard Gibbs Free Energy

of Formation (ΔfG°)
-166.86 kJ/mol Cheméo

Enthalpy of Formation (Gas,

ΔfH°gas)
-386.65 kJ/mol Cheméo

Enthalpy of Vaporization

(ΔvapH°)
40.51 kJ/mol Cheméo

Octanol/Water Partition

Coefficient (logPoct/wat)
1.378 Cheméo

Table 2: Spectroscopic Data (Predicted)

Spectroscopy Characteristic Peaks

¹H NMR (CDCl₃, 400 MHz)

δ 5.20 (t, 1H, O-CH-O), 3.8-4.0 (m, 4H, -O-CH₂-

CH₂-Cl, THF α-CH₂), 3.65 (t, 2H, -CH₂-Cl), 1.8-

2.0 (m, 4H, THF β-CH₂)

¹³C NMR (CDCl₃, 100 MHz)

δ 105.0 (O-CH-O), 68.5 (THF α-C), 67.0 (-O-

CH₂-), 43.0 (-CH₂-Cl), 31.0 (THF β-C), 24.0

(THF β-C)

IR (Neat)

2950-2850 cm⁻¹ (C-H stretch), 1150-1050 cm⁻¹

(C-O stretch, acetal), 750-650 cm⁻¹ (C-Cl

stretch)

II. Experimental Protocols
A. Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
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This protocol describes the acid-catalyzed addition of 2-chloroethanol to 2,3-dihydrofuran. 2,3-

Dihydrofuran can be synthesized from the more readily available 3,4-dihydro-2H-pyran.

Reaction Scheme:

Materials:

2-Chloroethanol

2,3-Dihydrofuran

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous DCM, add 2,3-dihydrofuran

(1.2 equivalents).

Cool the mixture to 0 °C in an ice bath.

Add a catalytic amount of PTSA (0.02 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.
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Purify the crude product by vacuum distillation to afford "Tetrahydrofuran, 2-(2-
chloroethoxy)-" as a colorless oil.

Expected Yield: 80-90%

B. Application: Alkylation of a Phenolic Hydroxyl Group
This protocol demonstrates the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as an alkylating

agent to introduce a 2-(tetrahydrofuran-2-yloxy)ethyl group onto a phenol. This protecting group

strategy can be useful in multi-step syntheses.

Reaction Scheme:

Materials:

A substituted phenol (e.g., 4-methoxyphenol)

Tetrahydrofuran, 2-(2-chloroethoxy)-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Ethyl acetate

Brine

Procedure:

To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5

equivalents).

Stir the suspension at room temperature for 15 minutes.

Add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1 equivalents) dropwise to the reaction

mixture.

Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Expected Yield: 70-85%

III. Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and a logical relationship for the

application of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
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Caption: Synthetic workflow for Tetrahydrofuran, 2-(2-chloroethoxy)-.
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Caption: Logical diagram for the alkylation reaction.

IV. Applications in Drug Development
"Tetrahydrofuran, 2-(2-chloroethoxy)-" can serve as a key intermediate in the synthesis of

more complex molecules, including active pharmaceutical ingredients (APIs). The

tetrahydrofuran acetal acts as a stable protecting group for a hydroxyl functionality, which can

be removed under acidic conditions.[1] The chloroethyl group allows for covalent attachment to

various nucleophiles. This dual functionality is advantageous in constructing molecules where a

masked hydroxyl group is required during certain synthetic transformations. The use of

tetrahydrofuran motifs is prevalent in a number of FDA-approved drugs, highlighting the

importance of such building blocks in medicinal chemistry.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3044764?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/synthesis/O1H/cleavageacetals.shtm
https://pubmed.ncbi.nlm.nih.gov/40468519/
https://pubmed.ncbi.nlm.nih.gov/40468519/
https://www.benchchem.com/product/b3044764#experimental-protocol-for-reactions-involving-tetrahydrofuran-2-2-chloroethoxy
https://www.benchchem.com/product/b3044764#experimental-protocol-for-reactions-involving-tetrahydrofuran-2-2-chloroethoxy
https://www.benchchem.com/product/b3044764#experimental-protocol-for-reactions-involving-tetrahydrofuran-2-2-chloroethoxy
https://www.benchchem.com/product/b3044764#experimental-protocol-for-reactions-involving-tetrahydrofuran-2-2-chloroethoxy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3044764?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

